
(4-Bromo-2-fluorobenzyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-fluorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9BrClFN2. It is a derivative of benzylhydrazine, where the benzyl group is substituted with bromine and fluorine atoms. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluorobenzyl)hydrazine hydrochloride typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluorobenzyl)hydrazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylhydrazone derivatives.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylhydrazone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4-Bromo-2-fluorobenzyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-fluorobenzyl)amine
- (4-Bromo-2-fluorobenzyl)hydrazone
- (4-Bromo-2-fluorobenzyl)chloride
Uniqueness
(4-Bromo-2-fluorobenzyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H9BrClFN2 |
|---|---|
Molecular Weight |
255.51 g/mol |
IUPAC Name |
(4-bromo-2-fluorophenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H8BrFN2.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3,11H,4,10H2;1H |
InChI Key |
OJHIJLPUARSSNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CNN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


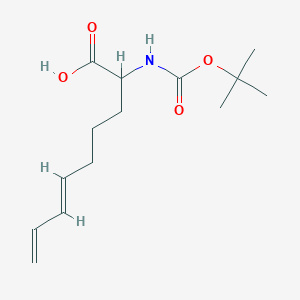
![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)

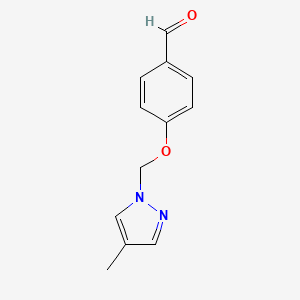
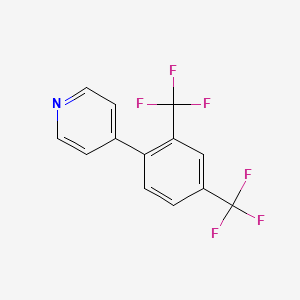
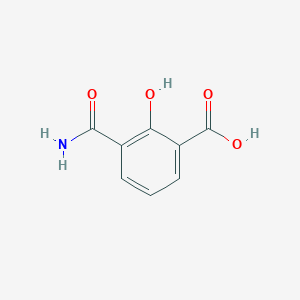
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride](/img/structure/B12957824.png)
![6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12957825.png)
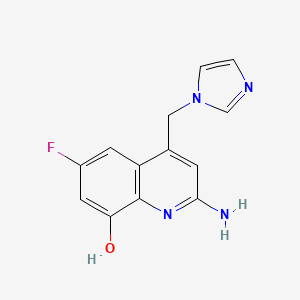


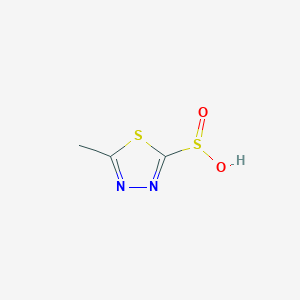

![(5S)-1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B12957867.png)
